C5 Regiochemistry Enables Distinct Physicochemical and Biological Profiles vs. C6-Carboxylic Acid Isomers
The 5‑carboxylic acid substitution on the 2‑aminobenzothiazole scaffold occupies a chemical space orthogonal to the established 6‑carboxylic acid series. In the comprehensive 5‑substituted 2‑aminobenzothiazole DNA gyrase B inhibitor program by Sterle et al. (2023), the 6‑COOH‑bearing inhibitor A (C5‑OH) displayed IC₅₀ < 10 nM against E. coli DNA gyrase and IC₅₀ = 95 nM against Topo IV, but was inactive against Gram‑negative bacteria (MIC > 64 µg/mL) [1]. In contrast, compounds with amine substituents at C5 (D and E) retained nanomolar gyrase inhibition (IC₅₀ < 10 nM) while gaining broad‑spectrum Gram‑negative activity (MIC 4–16 µg/mL against E. coli, A. baumannii, P. aeruginosa, K. pneumoniae) [1]. This demonstrates that substituent identity at position 5, rather than position 6, is the critical driver of antibacterial spectrum expansion. 2‑Amino‑1,3‑benzothiazole‑5‑carboxylic acid provides the carboxylic acid handle directly at this pharmacophoric C5 position, enabling derivatization strategies (e.g., amide coupling, esterification) that are geometrically inaccessible from the C6 isomer without scaffold redesign [1].
| Evidence Dimension | DNA gyrase B inhibition IC₅₀ and Gram‑negative antibacterial spectrum |
|---|---|
| Target Compound Data | 2-Amino-1,3-benzothiazole-5-carboxylic acid: C5‑COOH; no direct enzymatic data available for the free acid; scaffold enables C5‑focused derivatization. |
| Comparator Or Baseline | Inhibitor A (C5‑OH, C6‑COOH): Gyrase IC₅₀ < 10 nM, Topo IV IC₅₀ = 95 nM, Gram‑negative MIC > 64 µg/mL [1]. Inhibitor D (C5‑benzylamino, C6‑COOH): Gyrase IC₅₀ < 10 nM, MIC 4–16 µg/mL [1]. |
| Quantified Difference | C5 substituent identity (OH vs. benzylamino vs. COOH) controls Gram‑negative activity (MIC shift from >64 to 4–16 µg/mL) while preserving gyrase potency [1]. |
| Conditions | E. coli DNA gyrase supercoiling assay and E. coli Topo IV relaxation assay; MIC by broth microdilution per CLSI guidelines [1]. |
Why This Matters
For programs targeting Gram‑negative antibacterial space, a C5‑COOH building block provides a synthetic entry point to explore the pharmacophoric region identified as critical for broad‑spectrum activity.
- [1] Sterle M, Durcik M, Stevenson CEM, et al. Exploring the 5‑Substituted 2‑Aminobenzothiazole‑Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. 2023;8(27):24387‑24395. doi:10.1021/acsomega.3c01930. View Source
